
2-(3-Fluoroanilino)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluoroanilino)acetohydrazide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a fluoroaniline group attached to an acetohydrazide moiety. This compound has garnered attention due to its potential biological activities and its role in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoroanilino)acetohydrazide typically involves the reaction of 3-fluoroaniline with acetohydrazide. The process can be carried out under various conditions, often involving the use of solvents such as ethanol or methanol. The reaction is usually facilitated by heating and may require the presence of catalysts to enhance the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high efficiency and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with high purity .
化学反应分析
Types of Reactions
2-(3-Fluoroanilino)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoroaniline derivatives, while reduction can produce various hydrazine derivatives.
科学研究应用
2-(3-Fluoroanilino)acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 2-(3-Fluoroanilino)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
2-(3-Chloro-4-fluoroanilino)acetohydrazide: Similar in structure but with a chlorine atom in addition to the fluorine.
2-Phenylacetohydrazide: Lacks the fluoroaniline group but shares the acetohydrazide moiety.
Uniqueness
2-(3-Fluoroanilino)acetohydrazide is unique due to the presence of the fluoroaniline group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where fluorine’s unique characteristics, such as increased metabolic stability and lipophilicity, are desired .
属性
CAS 编号 |
2442-04-8 |
|---|---|
分子式 |
C8H10FN3O |
分子量 |
183.18 g/mol |
IUPAC 名称 |
2-(3-fluoroanilino)acetohydrazide |
InChI |
InChI=1S/C8H10FN3O/c9-6-2-1-3-7(4-6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13) |
InChI 键 |
OMBNBTOAVFOGHR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)NCC(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


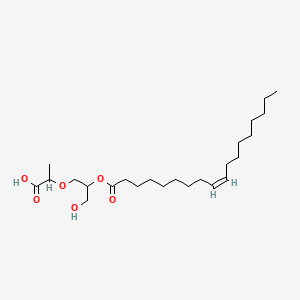
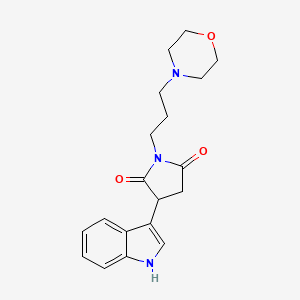
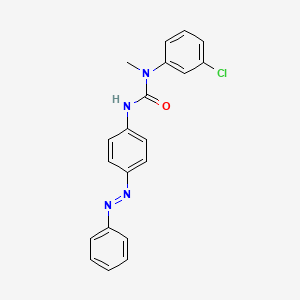
![2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14160389.png)
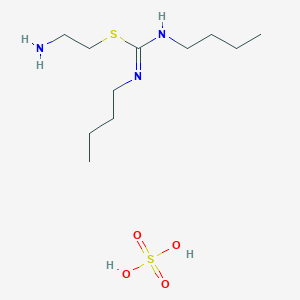
![N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]ethanesulfonamide](/img/structure/B14160414.png)
![Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate](/img/structure/B14160418.png)
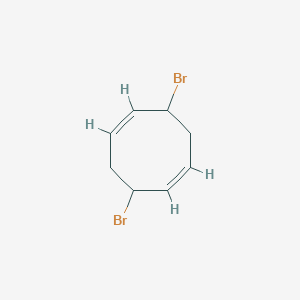

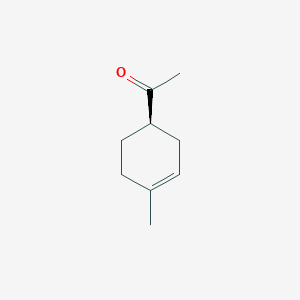
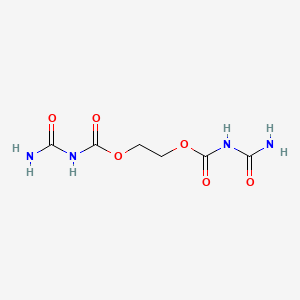
![(8Z)-8-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-1,3,7-trimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B14160459.png)
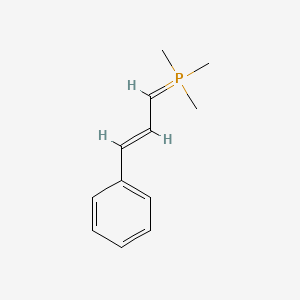
![2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14160469.png)
